Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) []. It is classified as an antineoplastic agent and plays a pivotal role in scientific research, particularly in the study of non-small cell lung cancer (NSCLC) []. Osimertinib is highly selective for both EGFR-TKI-sensitizing and EGFR T790M resistance mutations [].
Osimertinib belongs to the class of small molecule inhibitors specifically targeting tyrosine kinases involved in cancer signaling pathways. Its classification as an antineoplastic agent places it within the broader category of cancer therapeutics, focusing on precision medicine that tailors treatment based on genetic mutations present in tumors.
The synthesis of Osimertinib involves several chemical reactions that can be categorized into traditional and novel approaches:
Osimertinib's molecular formula is C19H22N4O3S, and its structure features:
The compound's three-dimensional conformation is crucial for its binding affinity to the active site of the EGFR tyrosine kinase domain.
Osimertinib undergoes various chemical transformations during its synthesis:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .
Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase by covalently binding to cysteine residues in the enzyme's active site. This binding prevents autophosphorylation and subsequent downstream signaling pathways that promote tumor growth and survival. The selectivity for mutant forms of EGFR allows Osimertinib to effectively inhibit tumor proliferation while sparing normal cells expressing wild-type EGFR .
Relevant data from various studies indicate that Osimertinib maintains high stability and efficacy in clinical settings, which supports its continued use in targeted therapies for lung cancer .
Osimertinib is primarily used in clinical oncology for the treatment of non-small cell lung cancer harboring specific EGFR mutations. Its development has significantly improved patient outcomes compared to traditional chemotherapy regimens. Additionally, ongoing research explores its potential applications in combination therapies or as part of personalized medicine strategies targeting other oncogenic pathways .
The compound's efficacy as a diagnostic tool is also being investigated through imaging studies utilizing carbon-11 labeled isotopologues for positron emission tomography (PET), allowing for better visualization of tumor responses during treatment .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2